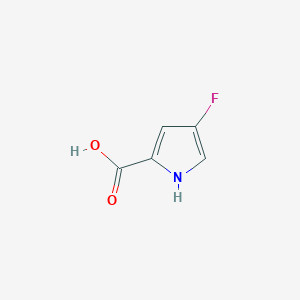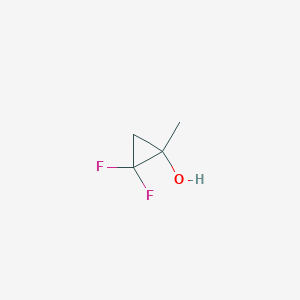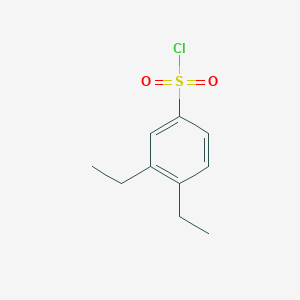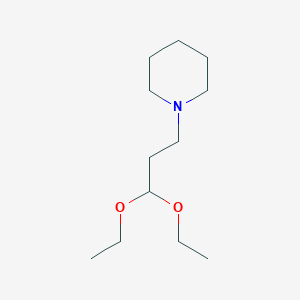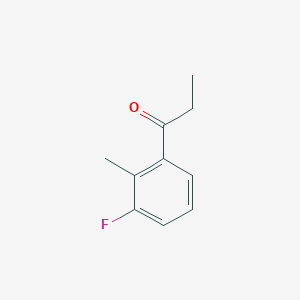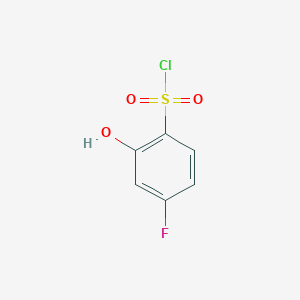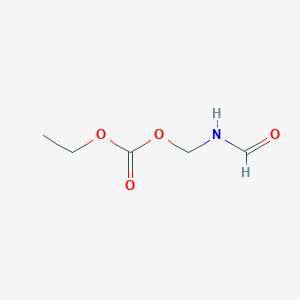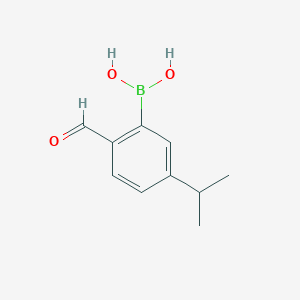
2-Formyl-5-isopropylphenylboronic acid
Descripción general
Descripción
2-Formyl-5-isopropylphenylboronic acid (CAS# 1451390-89-8) is a useful research chemical . It has a molecular weight of 192.01 and a molecular formula of C10H13BO3 .
Molecular Structure Analysis
The compound has a canonical SMILES structure of B(C1=C(C=CC(=C1)C©C)C=O)(O)O . The InChI structure is InChI=1S/C10H13BO3/c1-7(2)8-3-4-9(6-12)10(5-8)11(13)14/h3-7,13-14H,1-2H3 .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 385.8±52.0 °C at 760 mmHg, and a flash point of 187.1±30.7 °C . It has a molar refractivity of 52.1±0.4 cm³, a topological polar surface area of 58 Ų, and a molar volume of 170.0±5.0 cm³ .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-Formylphenylboronic acids, including derivatives like 2-formyl-5-isopropylphenylboronic acid, are recognized for their versatile applications in organic synthesis due to their unique reactivity. They serve as pivotal intermediates in various coupling reactions, such as Suzuki-Miyaura coupling, which is instrumental in constructing complex organic frameworks. These compounds exhibit a propensity to undergo tautomeric transformations, leading to different structural motifs that can be harnessed for further chemical modifications. For instance, the formation of benzoxaboroles through tautomeric cyclization of formylphenylboronic acids showcases the dynamic equilibrium between different structural forms, influencing their reactivity and subsequent application in synthesis (Adamczyk-Woźniak et al., 2015; Luliński et al., 2007).
Polymorphic Control and Material Science
In material science, formylphenylboronic acids have been explored for controlling the polymorphic outcomes in crystallization processes. This is particularly relevant in designing materials with specific physical properties, such as those required in pharmaceuticals and advanced materials. The ability to influence the crystallization process and stabilize different polymorphic forms opens new avenues in material engineering and drug formulation (Semjonova & Be̅rziņš, 2022).
Biological Applications and Bioconjugation
From a biological standpoint, formylphenylboronic acids are utilized in bioconjugation strategies, providing a means to attach biomolecules to various substrates or other biomolecules. This capability is particularly useful in developing targeted drug delivery systems and biosensors. The reversible binding of boronic acids to diols, such as those found in sugars, allows for the creation of responsive systems that can be used in glucose sensing and insulin release, pivotal in diabetes management (Bhangu et al., 2020; Dilek et al., 2015).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in increasing the growth, progression, and metastasis of tumor cells .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids act as nucleophilic organic groups, which are transferred from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes, including the inhibition of serine protease and kinase enzymes . These enzymes are involved in several biochemical pathways related to cell growth and proliferation .
Pharmacokinetics
Boronic acids are generally known for their stability, mild reaction conditions, and functional group tolerance , which could potentially influence their bioavailability.
Result of Action
Boronic acids are known to inhibit the activity of serine protease and kinase enzymes , which can lead to the suppression of tumor cell growth, progression, and metastasis .
Action Environment
The action of 2-Formyl-5-isopropylphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reactions in which boronic acids participate are known to be exceptionally mild and tolerant of various functional groups . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by the chemical environment in which it is used.
Análisis Bioquímico
Biochemical Properties
2-Formyl-5-isopropylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein interactions .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the boronic acid group can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological effect .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and other phenolic compounds . By modulating the activity of key enzymes in this pathway, this compound can alter the production of essential metabolites and affect overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity and function. The transport and distribution of this compound are critical for its effectiveness in biochemical assays and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy .
Propiedades
IUPAC Name |
(2-formyl-5-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-7(2)8-3-4-9(6-12)10(5-8)11(13)14/h3-7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMRDYQDMKOJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225944 | |
| Record name | Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451390-89-8 | |
| Record name | Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


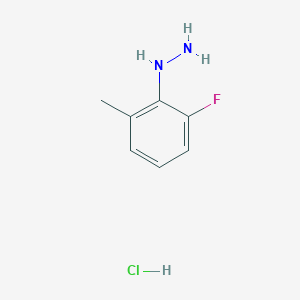

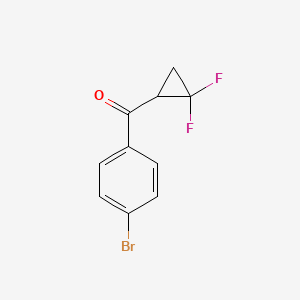
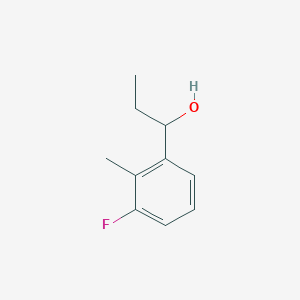

![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)
